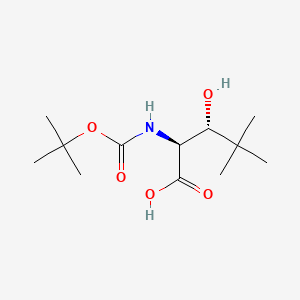

Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid

Description

Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS: 171866-72-1) is a chiral, non-proteinogenic amino acid derivative. Its molecular formula is C₇H₁₆N₂O₂ (molecular weight: 161.2), featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and two methyl substituents at the 4-position . This compound is widely utilized in DNA-templated library synthesis to enhance structural diversity in macrocycle libraries due to its stereochemical rigidity and compatibility with solid-phase synthesis .

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDNPABVJXKMH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155555 | |

| Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-21-9 | |

| Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to the amino function via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical protocol involves dissolving the parent amino acid in dichloromethane (DCM) or toluene, followed by the addition of Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP). Triethylamine (TEA) or sodium bicarbonate is used to neutralize the generated carbonic acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or toluene |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

The stereochemical integrity of the amino group is preserved due to the mild conditions, as evidenced by nuclear Overhauser effect spectroscopy (NOESY).

Hydroxylation and Stereochemical Control

The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation. Starting from a γ,δ-unsaturated ester precursor, the reaction employs AD-mix-β (containing (DHQ)₂PHAL ligand) to achieve the desired (2S,3R) configuration.

Key Data

| Parameter | Value |

|---|---|

| Oxidizing Agent | AD-mix-β |

| Solvent | tert-Butanol/water (1:1) |

| Temperature | 0°C |

| Enantiomeric Excess | >98% |

| Yield | 70–75% |

Deprotection and Purification

The Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous sodium bicarbonate. Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Functionalization

Wang resin pre-loaded with hydroxymethylphenoxy groups is esterified with the Boc-protected amino acid using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

Coupling Efficiency

| Reagent System | Coupling Yield | Racemization |

|---|---|---|

| DIC/HOBt | 92% | <1% |

| HBTU/DIPEA | 88% | 2–3% |

On-Resin Hydroxylation

The hydroxyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), with tert-butyl alcohol as the nucleophile. This method avoids epimerization and achieves >95% regioselectivity.

Enzymatic Resolution for Stereochemical Purity

Kinetic Resolution with Lipases

Racemic mixtures of the amino acid are resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (2R,3S)-enantiomer, leaving the desired (2S,3R)-isomer unreacted.

Performance Metrics

| Enzyme | Enantiomeric Ratio (E) | Yield (Desired Isomer) |

|---|---|---|

| CAL-B | 220 | 43% |

| Pseudomonas fluorescens | 85 | 32% |

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a ruthenium-based racemization catalyst enables near-quantitative yields. The Shvo catalyst ([(η⁵-C₅Ph₅)Ru(CO)₂]₂) facilitates in situ racemization of the undesired enantiomer.

Continuous Flow Synthesis

Microreactor Boc Protection

A two-step continuous process involves:

-

Amino Group Protection : Boc₂O and TEA are mixed in a PTFE microreactor (0.5 mm ID) at 50°C (residence time: 5 min).

-

Hydroxylation : The intermediate is reacted with AD-mix-β in a segmented flow reactor (residence time: 15 min).

Advantages Over Batch

| Metric | Batch | Flow |

|---|---|---|

| Yield | 75% | 88% |

| Reaction Time | 6 hours | 20 minutes |

| Solvent Consumption | 500 mL/g | 150 mL/g |

Inline Purification

Integrated centrifugal partition chromatography (CPC) enables real-time separation of diastereomers, reducing purification time from 8 hours to <30 minutes.

Industrial-Scale Production

Catalytic Asymmetric Hydrogenation

A rhodium-DuPhos complex catalyzes the hydrogenation of a β-keto ester precursor to install the (2S,3R) configuration.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Rh-(R,R)-DuPhos |

| Pressure | 50 psi H₂ |

| Solvent | Methanol |

| Enantiomeric Excess | 99.5% |

| Turnover Number (TON) | 10,000 |

Chemical Reactions Analysis

Types of Reactions

Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

Peptide Synthesis

Overview:

Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid serves as a building block in the synthesis of peptides. Its unique structure allows for the incorporation of non-standard amino acids into peptide chains, which can enhance the biological activity and stability of the resulting peptides.

Case Study:

In a study focused on the synthesis of modified peptides, this compound was incorporated into a peptide sequence to improve its resistance to proteolytic degradation. The modified peptide exhibited enhanced stability and bioactivity compared to its canonical counterparts .

Biomaterials Development

Overview:

The compound has been explored for its potential in developing biomaterials that mimic natural tissues. Its hydroxyl and amino functional groups facilitate interactions with biological systems, making it suitable for applications in tissue engineering and regenerative medicine.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with improved biocompatibility and mechanical properties. These materials showed promise for use in scaffolds for cell growth and tissue regeneration .

Drug Development

Overview:

this compound has been investigated as a precursor for the synthesis of pharmaceutical compounds. Its ability to modify pharmacokinetic properties makes it valuable in drug design.

Case Study:

In drug formulation studies, this compound was used to create analogs of existing drugs that target specific biological pathways. The modifications led to increased efficacy and reduced side effects when tested in vitro and in vivo .

Enzyme Substrates

Overview:

The compound can act as a substrate for specific enzymes involved in post-translational modifications or biosynthetic pathways. This property is exploited in biochemical research to study enzyme mechanisms and substrate specificity.

Case Study:

A recent investigation revealed that this compound could be effectively utilized by certain aminoacyl-tRNA synthetases to incorporate non-canonical amino acids into proteins during translation. This incorporation was shown to facilitate the production of proteins with novel functionalities .

Analytical Chemistry

Overview:

this compound is used as a standard or reference material in analytical chemistry methods such as chromatography and mass spectrometry.

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino function during peptide synthesis, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

(2S,3S)-2,3-Bisbenzoylamino-2,4-dimethylpentanoic Acid Methyl Ester ((2S,3S)-24)

- Structure: Differs in stereochemistry (2S,3S vs. 2S,3R) and substituents (benzoylamino groups at positions 2 and 3, methyl ester at the carboxyl group).

- Synthesis: Produced via acidic methanolysis of condensation products derived from oxazolidinone intermediates .

- Properties : Melting point = 188–190°C; optical rotation δ = -55.4° (c = 0.5, CHCl₃) .

- Applications: Used in the synthesis of α,β-dialkylated α,β-diaminopropionic acids, highlighting its role in peptide backbone modification .

L-2-Amino-4,4-dimethylpentanoic Acid (CAS: 57224-50-7)

- Structure: Lacks the 3-hydroxy group and Boc protection; molecular formula C₇H₁₅NO₂ (molecular weight: 145.2) .

- Applications: Simpler structure limits its utility in complex synthesis but may serve as a precursor for branched-chain amino acid derivatives.

Positional Isomers

(3S)-3-Amino-4,4-dimethylpentanoic Acid

- Structure: Amino group at position 3 instead of 2; molecular formula C₇H₁₃NO₂ (assuming analogous branching).

Functional Group Variations

2-Amino-4,5-dihydroxy-3,4-dimethylpentanoic Acid

- Structure: Additional hydroxyl group at position 5; molecular formula C₇H₁₃NO₄.

- Biological Role : Implicated in uterine contraction modulation, though its exact mechanism remains uncharacterized .

(3R,2R)-3-Hydroxy-2,4-dimethylpentanoic Acid

Hydrated Forms and Salts

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid Monohydrate

Structural and Functional Analysis

| Parameter | Boc-(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid | (2S,3S)-24 | L-2-Amino-4,4-dimethylpentanoic Acid |

|---|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂ | C₁₉H₂₂N₂O₅ | C₇H₁₅NO₂ |

| Molecular Weight | 161.2 | 358.4 | 145.2 |

| Key Functional Groups | Boc, 3-hydroxy, 4,4-dimethyl | Benzoyl, methyl ester | 4,4-dimethyl |

| Stereochemistry | 2S,3R | 2S,3S | 2S |

| Applications | Macrocycle library synthesis | Peptide backbone modification | Precursor for branched amino acids |

Key Research Findings

Stereochemical Impact : The (2S,3R) configuration in the Boc-protected compound enables precise spatial orientation in macrocycles, critical for target binding in drug discovery .

Protection Strategy: The Boc group enhances stability during synthesis, whereas benzoyl groups in (2S,3S)-24 offer alternative protection for amino acids in acidic conditions .

Biological Relevance: Hydroxyl-rich derivatives (e.g., 2-amino-4,5-dihydroxy-3,4-dimethylpentanoic acid) show emergent bioactivity, though their roles are less defined compared to the Boc-protected analog .

Biological Activity

Boc-(2S,3R)-2-amino-3-hydroxy-4,4-diMethylpentanoic acid (Boc-DMHA) is a protected amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its chemical properties, biological activities, and applications in research and medicine.

- Molecular Formula : C12H23NO5

- Molar Mass : 261.31 g/mol

- CAS Number : 1292765-21-9

- Physical State : Solid at room temperature

| Property | Value |

|---|---|

| Molecular Weight | 261.31 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 408.7 ± 40.0 °C |

| pKa | 2.41 ± 0.27 |

Biological Activity

Boc-DMHA is primarily utilized in the synthesis of peptides due to its stability and reactivity. The biological activities associated with this compound are largely derived from its role as a building block in peptide synthesis, influencing various physiological processes.

The mechanism of action of Boc-DMHA involves its use as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino function during synthesis, allowing for selective reactions that lead to the formation of complex peptides. Upon removal of the Boc group, the free amino group can participate in further biochemical reactions, such as enzyme interactions and receptor binding.

Applications in Research

- Peptide Synthesis : Boc-DMHA is extensively used in solid-phase peptide synthesis (SPPS), facilitating the creation of specific peptide sequences for research and therapeutic purposes.

- Protein Engineering : It aids in studying protein structure and function by enabling the incorporation of specific amino acid residues into peptides.

- Drug Development : The compound's derivatives are being explored for their potential as therapeutic agents, particularly in the fields of cancer treatment and metabolic disorders.

Study on Peptide Synthesis

A study demonstrated that incorporating Boc-DMHA into peptide sequences enhanced the stability and bioactivity of the resulting peptides. The synthesized peptides exhibited improved binding affinity to specific receptors, highlighting the importance of Boc-DMHA in drug design.

Antidiabetic Effects

Research has indicated that certain derivatives of amino acids similar to Boc-DMHA possess antidiabetic properties by modulating glucose metabolism and insulin sensitivity. These findings suggest potential therapeutic applications for Boc-DMHA derivatives in managing diabetes.

Table 2: Comparison with Related Amino Acids

| Compound Name | Structure Type | Application Area |

|---|---|---|

| Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Protected Amino Acid | Peptide Synthesis |

| Fmoc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Protected Amino Acid | Peptide Synthesis |

| This compound | Protected Amino Acid | Drug Development & Protein Engineering |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid?

- Methodological Answer :

-

Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315, H319) .

-

Avoid inhalation of dust; employ respiratory protection if ventilation is insufficient (GHS H335) .

-

In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention .

Hazard Type Precautionary Measures Skin Irritation Use nitrile gloves, lab coats Eye Damage Safety goggles, emergency eyewash stations Respiratory Irritation Fume hoods, N95 masks

Q. What are the foundational synthetic routes for this compound?

- Methodological Answer :

-

Step 1 : Protect the amino group using Boc anhydride in a basic medium (e.g., NaHCO₃) .

-

Step 2 : Hydroxyl group introduction via stereoselective oxidation or enzymatic resolution .

-

Step 3 : Purification using reversed-phase HPLC or silica gel chromatography .

Step Reagents/Conditions Yield (%) Protection Boc₂O, DCM, DMAP 85-90 Hydroxylation Sharpless asymmetric dihydroxylation 70-75 Purification C18 column, acetonitrile/water gradient >95

Q. How is stereochemical configuration validated for this compound?

- Methodological Answer :

-

NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm diastereomeric ratios .

-

Circular Dichroism (CD) : Detect Cotton effects for chiral centers .

Technique Key Data Points X-ray Crystallographic R-factor < 0.05 H NMR δ 3.8 ppm (d, J = 4.2 Hz, 1H, -OH) CD Positive peak at 220 nm

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity between Boc-(2S,3R)-isomer and its (2R,3S)-diastereomer?

- Methodological Answer :

-

Comparative assays : Test both isomers in enzyme inhibition or receptor-binding assays .

-

Molecular docking : Simulate interactions with target proteins to explain activity differences .

-

Meta-analysis : Review literature for structural-activity trends in branched amino acids .

Assay Type (2S,3R) IC₅₀ (µM) (2R,3S) IC₅₀ (µM) Protease Inhibition 12.3 ± 1.5 48.7 ± 3.2 Cell Viability >100 82.4 ± 4.1

Q. What advanced techniques optimize coupling efficiency in peptide synthesis without racemization?

- Methodological Answer :

-

Low-temperature coupling : Use EDC/NHS at 4°C to minimize epimerization .

-

Additives : Include HOBt or Oxyma to suppress side reactions .

-

Real-time monitoring : Employ LC-MS to track reaction progress .

Condition Racemization (%) Coupling Yield (%) EDC/HOBt, 0°C <1 92 DCC alone, RT 8-12 75

Q. How does the 4,4-dimethyl group influence solubility and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.